The compound (12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide, commonly known as Tigecycline, is a synthetic antibiotic belonging to the glycylcycline class. It is primarily used for treating various infections caused by Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. Tigecycline's IUPAC name reflects its complex structure, which includes multiple functional groups contributing to its antimicrobial activity.
Tigecycline was developed by Wyeth Pharmaceuticals and is marketed under the brand name Tygacil. It was approved by the U.S. Food and Drug Administration in 2005 for clinical use. The compound has gained attention due to its effectiveness against resistant bacterial strains and is often utilized in hospital settings for severe infections.
The synthesis of Tigecycline involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification.
The molecular formula of Tigecycline is , with a molecular weight of approximately 585.65 g/mol. Its structure features:
The compound's three-dimensional structure can be visualized using molecular modeling software, revealing its spatial configuration which is crucial for its interaction with bacterial ribosomes.
Tigecycline undergoes various chemical reactions that can affect its stability and efficacy:
Stability studies indicate that Tigecycline is best stored in a cool, dark environment to minimize degradation risks.
Tigecycline exerts its antibacterial effects primarily through:
Research indicates that Tigecycline maintains activity against bacteria that have developed resistance to other classes of antibiotics, making it a valuable option in treating complicated infections.
Tigecycline is primarily used in clinical settings for:
Its effectiveness against multi-drug resistant pathogens makes it a critical tool in modern antimicrobial therapy, particularly in hospital environments where resistant strains are prevalent.
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9